molecular formula C5H7N5O2 B069791 (4-Acetyltriazol-1-yl)urea CAS No. 177084-94-5

(4-Acetyltriazol-1-yl)urea

Cat. No. B069791
CAS RN: 177084-94-5
M. Wt: 169.14 g/mol
InChI Key: OJGIZDBSOHCJLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Acetyltriazol-1-yl)urea is a chemical compound that belongs to the class of triazoles. It is a versatile compound that has been used in various scientific research applications. The compound is synthesized using a simple method that involves the reaction of acetyl chloride with triazole followed by a reaction with urea. The compound has been found to have significant biochemical and physiological effects and has been used in various lab experiments.

Mechanism of Action

The mechanism of action of (4-Acetyltriazol-1-yl)urea is not fully understood. However, it is believed that the compound inhibits the growth of bacteria and fungi by disrupting their cell walls. The compound also inhibits the activity of certain enzymes that are essential for the survival of these microorganisms.
Biochemical and Physiological Effects:
(4-Acetyltriazol-1-yl)urea has been found to have significant biochemical and physiological effects. The compound has been shown to inhibit the growth of various bacteria and fungi, including Candida albicans, Aspergillus niger, and Staphylococcus aureus. The compound has also been found to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

(4-Acetyltriazol-1-yl)urea has several advantages for lab experiments. The compound is easy to synthesize and is readily available. It has been found to have significant antifungal and antibacterial properties and has been used in various lab experiments. However, the compound has some limitations. It is not very soluble in water, which can limit its use in certain experiments. The compound also has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of (4-Acetyltriazol-1-yl)urea. The compound has been found to have significant antifungal and antibacterial properties and has been used in the development of new drugs for the treatment of various diseases. Future studies could focus on the development of new drugs based on (4-Acetyltriazol-1-yl)urea. The compound could also be used in the development of new materials with antimicrobial properties. Further studies could also focus on the mechanism of action of (4-Acetyltriazol-1-yl)urea and its long-term effects on human health.

Synthesis Methods

The synthesis of (4-Acetyltriazol-1-yl)urea involves the reaction of acetyl chloride with triazole followed by a reaction with urea. The reaction occurs in two steps. In the first step, acetyl chloride reacts with triazole to form N-acetyl triazole. In the second step, N-acetyl triazole reacts with urea to form (4-Acetyltriazol-1-yl)urea. The reaction is carried out in the presence of a base such as sodium hydroxide.

Scientific Research Applications

(4-Acetyltriazol-1-yl)urea has been used in various scientific research applications. The compound has been found to have significant antifungal and antibacterial properties. It has been used in the synthesis of various biologically active compounds. The compound has also been used in the development of new drugs for the treatment of various diseases.

properties

CAS RN

177084-94-5

Product Name

(4-Acetyltriazol-1-yl)urea

Molecular Formula

C5H7N5O2

Molecular Weight

169.14 g/mol

IUPAC Name

(4-acetyltriazol-1-yl)urea

InChI

InChI=1S/C5H7N5O2/c1-3(11)4-2-10(9-7-4)8-5(6)12/h2H,1H3,(H3,6,8,12)

InChI Key

OJGIZDBSOHCJLJ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CN(N=N1)NC(=O)N

Canonical SMILES

CC(=O)C1=CN(N=N1)NC(=O)N

synonyms

Urea, (4-acetyl-1H-1,2,3-triazol-1-yl)- (9CI)

Origin of Product

United States

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